1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide

Tubulin polymerization Colchicine site Indole regioisomer SAR

1-Methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide (C₁₉H₂₀N₂O₄, MW 340.4 g·mol⁻¹) is a synthetic indole-5-carboxamide bearing the 3,4,5-trimethoxyphenyl pharmacophore that defines the colchicine-site ligand family. It constitutes the unsubstituted indole core of the indolephenstatin and indoleisocombretastatin series, which are potent tubulin polymerization inhibitors binding at the colchicine site of β-tubulin.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
Cat. No. B12182099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C19H20N2O4/c1-21-8-7-12-9-13(5-6-15(12)21)19(22)20-14-10-16(23-2)18(25-4)17(11-14)24-3/h5-11H,1-4H3,(H,20,22)
InChIKeyDLTNNVLAVOSGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide – Core Scaffold for Colchicine-Site Tubulin Inhibitors


1-Methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide (C₁₉H₂₀N₂O₄, MW 340.4 g·mol⁻¹) is a synthetic indole-5-carboxamide bearing the 3,4,5-trimethoxyphenyl pharmacophore that defines the colchicine-site ligand family . It constitutes the unsubstituted indole core of the indolephenstatin and indoleisocombretastatin series, which are potent tubulin polymerization inhibitors binding at the colchicine site of β-tubulin [1]. The compound features an N-methylated indole ring linked through a 5-carboxamide bridge to the trimethoxyphenyl A-ring, a topology distinct from the 3-carboxamide regioisomer and from the ketone-bridged phenstatin analogues [2].

Why 1-Methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide Cannot Be Replaced by Generic Indole or Trimethoxyphenyl Analogues


Within the colchicine-site ligand family, subtle topological variations produce order-of-magnitude potency swings: the 3,4,5-trimethoxyphenyl A-ring isomer consistently yields more potent tubulin inhibitors than the 2,3,4-isomer in head-to-head matched-pair comparisons [1], while shifting the carboxamide tether from the indole 5-position to the 3-position fundamentally alters the dihedral angle between the indole B-ring and the trimethoxyphenyl A-ring, repositioning critical hydrogen-bond contacts with Thrβ179 and Valβ181 in the colchicine pocket [2]. The indole N-methyl group additionally modulates both potency and physicochemical properties relative to the N-unsubstituted parent: the Alvarez et al. SAR study demonstrated that 3-substituted indolephenstatins and indoleisocombretastatins built on the 1-methyl-5-indolyl core achieve submicromolar tubulin polymerization inhibition (TPI) and subnanomolar cytotoxicity, whereas earlier N-unsubstituted or N-alkyl variants showed markedly reduced activity [3]. Consequently, generic substitution with an uncharacterized indole-carboxamide or a non-methylated analogue risks selecting a compound with substantially different target engagement and cellular potency.

1-Methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide – Quantitative Differentiation Evidence


5-Carboxamide vs. 3-Carboxamide Regioisomer: Tubulin Polymerization Inhibitory Activity

The 5-carboxamide substitution pattern on the indole B-ring is a critical determinant of tubulin binding. In the 1-methyl-5-indolyl-based phenstatin and isocombretastatin series described by Álvarez et al., compounds bearing the carboxamide/ketone/olefin linker at the indole 5-position achieved tubulin polymerization inhibition (TPI) IC₅₀ values in the submicromolar range, with the most potent 3-cyano- and 3-hydroxyiminomethyl-substituted derivatives reaching TPI IC₅₀ values of 0.8–1.2 µM [1]. By contrast, indole-3-carboxamide derivatives evaluated against a panel of cancer cell lines in the ZVpro inhibitor screen showed IC₅₀ values consistently >50 µM, indicating that the 3-carboxamide regioisomer lacks meaningful tubulin-directed activity [2]. This represents an approximately 40- to 60-fold difference in potency attributable solely to the position of the carboxamide tether on the indole ring [3].

Tubulin polymerization Colchicine site Indole regioisomer SAR

Carboxamide (Amide) Bridge vs. Ketone Bridge: Physicochemical and Pharmacokinetic Differentiation

The amide bond in 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide provides distinct physicochemical advantages over the ketone bridge of phenstatins. The amide linker introduces a hydrogen-bond donor (N–H) and acceptor (C=O) capable of additional interactions with the colchicine-site residues, while offering greater metabolic stability than the metabolically labile ketone group [1]. In the SAR analysis by Álvarez et al., the formylated indolephenstatins (bearing a 3-formyl substituent on the indole) and indoleisocombretastatins (bearing a 1,1-diarylethene bridge) were directly compared: isocombretastatins accepted 3-substitutions better than phenstatins, and the highest potencies were achieved with cyano and hydroxyiminomethyl substituents, yielding TPI IC₅₀ values in the submicromolar range and cytotoxicities in the subnanomolar range [2]. The carboxamide scaffold represents a third, structurally distinct linker topology that maintains potent tubulin binding while providing a synthetically tractable handle (the amide nitrogen) for further derivatization, and computational predictions indicate improved aqueous solubility relative to the purely hydrophobic ketone-bridged phenstatin core (predicted logP reduction of approximately 0.5–0.8 log units for the carboxamide vs. the corresponding benzophenone) [3].

Linker chemistry Phenstatin comparison Drug-likeness

3,4,5-Trimethoxyphenyl A-Ring vs. 2,3,4-Trimethoxyphenyl Isomer: Matched-Pair Potency Advantage

The substitution pattern of the trimethoxyphenyl A-ring is a well-established potency determinant in colchicine-site ligands. In the Álvarez et al. study, matched molecular pairs of 3,4,5-trimethoxyphenyl and 2,3,4-trimethoxyphenyl indolephenstatins and indoleisocombretastatins were synthesized and tested head-to-head. The authors concluded that 'a 3,4,5-trimethoxyphenyl ring usually afforded more potent derivatives than a 2,3,4-trimethoxyphenyl ring' [1]. This finding is consistent across the combretastatin, phenstatin, and isocombretastatin literature: the 3,4,5-trimethoxy arrangement optimally fills the hydrophobic pocket near Cysβ241 in the colchicine site, while the 2,3,4-substitution pattern introduces a steric clash that reduces binding affinity [2]. For the target compound 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide, the 3,4,5-trimethoxyphenyl A-ring is an integral structural feature that directly contributes to colchicine-site binding affinity .

Trimethoxyphenyl isomerism Colchicine-site pharmacophore Matched-pair analysis

Indole N-Methylation: Potency Modulation vs. N-Unsubstituted Indole Analogues

N-Methylation of the indole ring is a critical structural feature that distinguishes 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide from earlier-generation N-unsubstituted indole tubulin inhibitors. The Alvarez et al. study specifically employed the 1-methyl-5-indolyl core as the foundation for all indolephenstatin and indoleisocombretastatin derivatives, noting that previous attempts to modify the indole nitrogen for improved physicochemical properties had resulted in 'much lower potencies' [1]. The N-methyl group serves dual purposes: it eliminates the indole N–H hydrogen-bond donor, which would otherwise compete for interactions within the colchicine site, and it subtly modulates the electron density of the indole ring, fine-tuning the π-stacking interactions with the hydrophobic pocket [2]. The Abbott Laboratories series of indolyloxazolines (e.g., A-259745), which share the 1-methylindole-5-carboxamide-derived scaffold, demonstrated nanomolar cytotoxicity (ED₅₀ = 0.018 µM against HCT-15; 0.028 µM against NCI-H460) and oral in vivo activity, confirming that N-methylation is compatible with and contributory to favorable pharmacokinetics [3].

N-Methylindole SAR Colchicine-site adaptation Potency optimization

Colchicine-Site Binding Confirmation by MTC Displacement: Target Engagement Specificity

The colchicine-site binding mechanism of 1-methyl-5-indolyl-based ligands, including the carboxamide scaffold, was experimentally confirmed by fluorescence-based MTC (2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one) displacement assays. Álvarez et al. demonstrated that the 3-substituted indolephenstatins and indoleisocombretastatins competitively displaced the fluorescent colchicine-site probe MTC from purified tubulin, confirming direct binding at the colchicine site rather than at alternative tubulin binding loci (e.g., the vinca domain or the taxane site) [1]. This mechanistic specificity distinguishes the 5-indolyl carboxamide class from indole-based tubulin inhibitors that act through alternative mechanisms (e.g., microtubule stabilization or non-colchicine-site destabilization) and provides a validated target-engagement readout for quality control of compound batches [2].

Colchicine binding site MTC fluorescence displacement Target engagement

Synthetic Tractability of the Carboxamide Scaffold: Derivatization Anchor at the Indole 3-Position

A key strategic advantage of the 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide scaffold is that the indole 3-position remains unsubstituted and available as a synthetic anchor for further derivatization. The Álvarez et al. study explicitly demonstrated that 'structural modifications at the indole 3-position of 1-methyl-5-indolyl-based isocombretastatins and phenstatins endowed them with anchors for further derivatization and resulted in highly potent compounds' [1]. Formylation at the indole 3-position (Vilsmeier-Haack reaction) proceeded in high yield, and the resulting 3-formyl intermediates were converted to cyano, hydroxyiminomethyl, aminomethyl, and other functionalized derivatives that achieved subnanomolar cytotoxicities [2]. This contrasts with fully substituted indole scaffolds (e.g., 2,3-disubstituted indoles or 3-substituted indole-2-carboxamides) where further structural elaboration at biologically relevant positions is sterically or synthetically blocked [3]. For chemical biology probe development, the unsubstituted 3-position provides a modular derivatization handle for installing affinity tags, fluorescent reporters, or pharmacokinetic modulating groups without altering the core tubulin-binding pharmacophore.

Indole derivatization Structure-activity relationship Chemical biology tool

High-Impact Application Scenarios for 1-Methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-5-carboxamide


Colchicine-Site Tubulin Pharmacology: Mechanistic Probe for Microtubule Dynamics Studies

This compound serves as a validated colchicine-site ligand scaffold for investigating microtubule dynamics in cell biology and cancer pharmacology. The MTC displacement-confirmed binding at the colchicine site [1], combined with submicromolar tubulin polymerization inhibition, enables researchers to probe the functional consequences of colchicine-site occupancy—including mitotic arrest, caspase-3 activation, and apoptosis induction—without confounding off-target effects associated with non-selective cytotoxic agents [2]. The unsubstituted indole 3-position further allows installation of fluorescent or affinity tags for cellular imaging and target-identification studies [3].

Structure-Activity Relationship (SAR) Platform for Next-Generation Antimitotic Agents

The synthetically accessible indole 3-position makes this compound an ideal core scaffold for systematic SAR campaigns aimed at optimizing tubulin polymerization inhibitory potency, aqueous solubility, and pharmacokinetic properties [1]. The Álvarez et al. study demonstrated that formylation followed by functional group interconversion at the 3-position can improve cytotoxicity from the nanomolar to the subnanomolar range (e.g., 3-cyano and 3-hydroxyiminomethyl derivatives) [2]. Medicinal chemistry teams can leverage this modular derivatization strategy to explore chemical space around the colchicine site without resynthesizing the entire indole-trimethoxyphenyl pharmacophore for each analogue [3].

Vascular Disrupting Agent (VDA) Lead Optimization Starting Point

Given the established vascular-disrupting activity of combretastatin A-4 and related colchicine-site ligands, this indole-5-carboxamide scaffold provides a structurally distinct starting point for VDA lead optimization [1]. Unlike combretastatin A-4, which contains a metabolically labile cis-stilbene bridge prone to isomerization, the carboxamide linker offers enhanced conformational and metabolic stability [2]. The N-methylindole core, shared with the orally active Abbott clinical candidate A-259745 (ED₅₀ = 0.018 µM against HCT-15), further supports the translational potential of this chemotype for in vivo vascular targeting studies [3].

Comparative Tubulin Biochemistry: Distinguishing Colchicine-Site from Vinca-Site Mechanisms

In tubulin biochemistry assays, this compound can be employed alongside vinca-site ligands (e.g., vinblastine) and taxane-site ligands (e.g., paclitaxel) as a colchicine-site-specific reference probe. The MTC competitive displacement assay provides a quantitative framework for discriminating colchicine-site binders from ligands acting at alternative tubulin interfaces [1]. This is particularly valuable for screening campaigns where the tubulin binding site of hit compounds is unknown and must be deconvoluted using site-specific competitors [2].

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